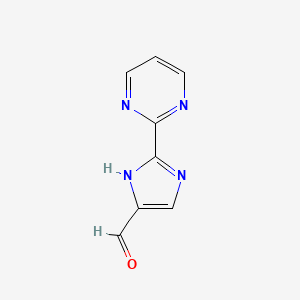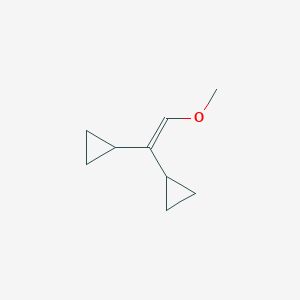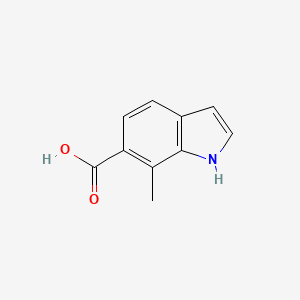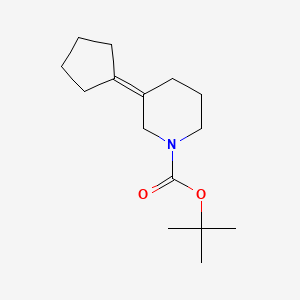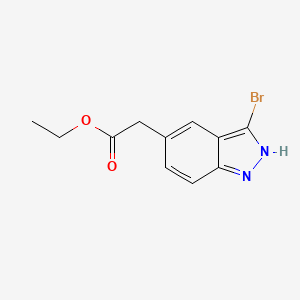
Ethyl 3-Bromoindazole-5-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-Bromoindazole-5-acetate is a chemical compound belonging to the indazole family, which is known for its diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-Bromoindazole-5-acetate typically involves the bromination of indazole derivatives. One common method includes dissolving indole in alcoholic organic solvents, followed by the addition of an aqueous solution of sodium hydrogensulfite or potassium hydrogensulfite. The reaction mixture is then filtered, washed, and dried to obtain an intermediate product. This intermediate is further reacted with acetic anhydride and bromine under controlled temperature conditions to yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 3-Bromoindazole-5-acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
Ethyl 3-Bromoindazole-5-acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indazole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of Ethyl 3-Bromoindazole-5-acetate involves its interaction with specific molecular targets and pathways. The compound’s bromine atom plays a crucial role in its reactivity, allowing it to bind to various biological targets. This binding can modulate the activity of enzymes or receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
- 3-Bromoindazole
- 5-Bromo-1H-indazole
- 4-Bromo-1H-indazole
- 6-Bromo-1H-benzimidazole
Comparison: Ethyl 3-Bromoindazole-5-acetate is unique due to the presence of both the ethyl acetate and bromine functional groups. This combination enhances its reactivity and potential biological activities compared to other similar compounds. The ethyl acetate group provides additional sites for chemical modification, making it a versatile intermediate for further synthesis .
Propriétés
Formule moléculaire |
C11H11BrN2O2 |
|---|---|
Poids moléculaire |
283.12 g/mol |
Nom IUPAC |
ethyl 2-(3-bromo-2H-indazol-5-yl)acetate |
InChI |
InChI=1S/C11H11BrN2O2/c1-2-16-10(15)6-7-3-4-9-8(5-7)11(12)14-13-9/h3-5H,2,6H2,1H3,(H,13,14) |
Clé InChI |
HZXDKUBZPBNAQC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CC2=C(NN=C2C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-Bromo-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13688696.png)



![5-Chloro-N-(4-methoxybenzyl)-N-methyl-3-nitropyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13688718.png)
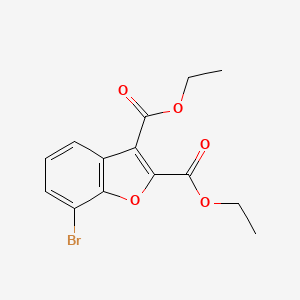

![(2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]tetrahydro-2H-pyran-3,4-diyl Diacetate p-Toluenesulfonate](/img/structure/B13688740.png)
![3-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13688743.png)
